Levomequitazine
Overview
Description
Levomequitazine is a small molecule drug that acts as a histamine H1 receptor antagonist. It is a derivative of phenothiazine and is known for its antihistaminic properties. This compound is used primarily for the treatment of allergic conditions such as seasonal allergic rhinitis .
Mechanism of Action
Target of Action
Levomequitazine, also known as L-mequitazine, is a small molecule drug . Its primary target is the Histamine H1 receptor . The H1 receptor is a protein that binds histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries .
Mode of Action
This compound acts as an antagonist at the H1 receptor . It binds to the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This binding blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway. Histamine, acting on H1-receptors, produces various symptoms such as pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . By blocking the H1 receptors, this compound prevents these effects, providing relief from symptoms of allergies and other conditions where histamine activity is heightened .
Pharmacokinetics
As a small molecule drug, it is expected to have good bioavailability and to be metabolized primarily in the liver
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the blocking of histamine activity. By binding to H1 receptors, this compound prevents histamine from exerting its effects, leading to a reduction in allergy symptoms such as sneezing, watery and itchy eyes, and runny nose .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs. Factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations can impact how a drug like this compound is metabolized and how effectively it works . .
Biochemical Analysis
Biochemical Properties
Levomequitazine interacts with the H1 receptor, a protein that plays a crucial role in the biochemical reactions associated with immune responses . As an H1 receptor antagonist, this compound binds to this protein, inhibiting its function and thereby mitigating the effects of histamines .
Cellular Effects
In the cellular context, this compound’s interaction with the H1 receptor can influence various cellular processes. By inhibiting the H1 receptor, this compound can potentially affect cell signaling pathways, gene expression, and cellular metabolism related to immune responses .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on the H1 receptor . By binding to the H1 receptor, this compound inhibits the receptor’s function, which can lead to changes in gene expression and enzyme activity related to histamine responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levomequitazine can be synthesized through a series of chemical reactions starting from phenothiazine derivatives. The synthesis involves the introduction of a 1-azabicyclo[2.2.2]octane moiety to the phenothiazine core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Levomequitazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Levomequitazine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of phenothiazine derivatives.
Biology: Investigated for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating allergic conditions.
Industry: Employed in the development of new antihistaminic drugs and formulations
Comparison with Similar Compounds
Mequitazine: A racemic mixture of which Levomequitazine is the active enantiomer.
Cetirizine: Another histamine H1 receptor antagonist used for similar indications.
Loratadine: A non-sedating antihistamine with a similar mechanism of action
Uniqueness: this compound is unique due to its higher potency and selectivity for the histamine H1 receptor compared to its racemic mixture, Mequitazine. This results in more effective symptom relief with potentially fewer side effects .
Properties
IUPAC Name |
10-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKDBMAJZXIPGC-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048771 | |
Record name | Levomequitazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88598-74-7 | |
Record name | Levomequitazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088598747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomequitazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOMEQUITAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2MWA892Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.